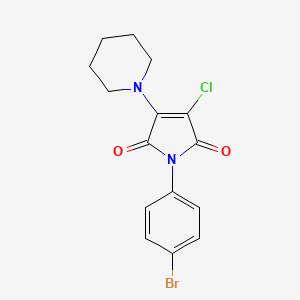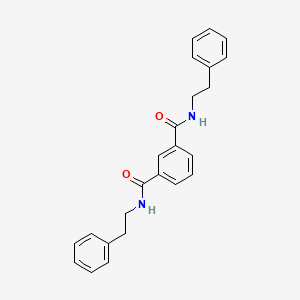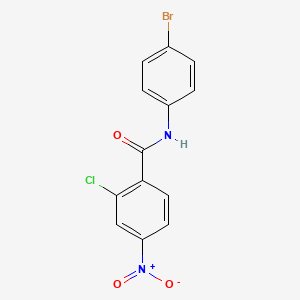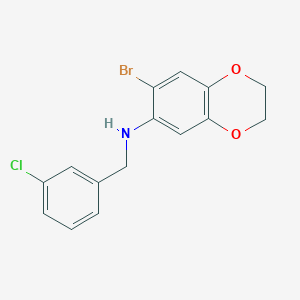![molecular formula C15H10ClN3O3S2 B3743572 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide](/img/structure/B3743572.png)
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide
Descripción general
Descripción
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a sulfanyl linkage, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the chlorinated benzothiazole with a thiol compound under basic conditions.
Coupling with the Nitrophenyl Group: The final step involves coupling the sulfanyl-substituted benzothiazole with 3-nitrophenyl acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Signaling Pathways: Interacting with key proteins involved in cellular signaling pathways, leading to altered cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide can be compared with other similar compounds, such as:
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide: Similar structure but with a benzoxazole ring instead of a benzothiazole ring.
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N~1~-(3-nitrophenyl)acetamide: Contains a benzimidazole ring instead of a benzothiazole ring.
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group at a different position.
Propiedades
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-4-5-13-12(6-9)18-15(24-13)23-8-14(20)17-10-2-1-3-11(7-10)19(21)22/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTFAHYOBQXYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3743506.png)


![1-{4-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3743516.png)


![N-(2-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3743550.png)
![N-[4-(BENZYLOXY)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B3743566.png)
![1,3-dicyclohexyl-5-{[(2-hydroxy-5-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743585.png)
![2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3743589.png)

![Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]benzene-1,4-dicarboxylate](/img/structure/B3743597.png)

